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molecular formula C7H8O2S B3016992 5-(Methoxymethyl)thiophene-2-carbaldehyde CAS No. 1500-97-6

5-(Methoxymethyl)thiophene-2-carbaldehyde

Cat. No. B3016992
M. Wt: 156.2
InChI Key: YBOOAUIRQWEHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846733B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(methoxymethyl)thiophene-2-carbaldehyde (782 mg, 5.01 mmol) in EtOH (10 mL) was treated at 0° C. with NaBH4 (379 mg, 10.0 mmol) and the resulting solution was stirred for 5 min at 0° C. and then allowed to warm to rt. Water (5 mL) and EA (5 mL) were added. The aq. layer was extracted with EA (2×15 mL) and the combined org. layers were washed with brine, dried over MgSO4, filtered and the solvent was removed under reduced pressure to give the title compound as a yellow oil. LC-MS-conditions 07: tR=0.51 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step Two
Name
Quantity
379 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][CH2:5][C:6]1[S:10][C:9]([CH:11]=[O:12])=[CH:8][CH:7]=1.[BH4-].[Na+].O>CCO.CC(=O)OCC>[CH3:3][O:4][CH2:5][C:6]1[S:10][C:9]([CH2:11][OH:12])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
782 mg
Type
reactant
Smiles
COCC1=CC=C(S1)C=O
Name
Quantity
379 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 5 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (2×15 mL)
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COCC1=CC=C(S1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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